Cas no 1353972-90-3 ([1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a protected amino acid derivative featuring a pyrrolidine scaffold with an N-terminal tert-butyloxycarbonyl (Boc) group. This compound is valuable in peptide synthesis, offering selective deprotection under mild acidic conditions while maintaining stability during coupling reactions. The Boc group enhances solubility in organic solvents, facilitating purification and handling. The pyrrolidine ring contributes conformational rigidity, potentially improving binding affinity in target interactions. Its structural features make it suitable for medicinal chemistry applications, particularly in the development of peptidomimetics or protease inhibitors. The ethyl carbamate moiety further modulates steric and electronic properties, allowing fine-tuning of reactivity. This intermediate is typically employed in solid-phase peptide synthesis or as a building block for more complex heterocyclic systems.
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester structure
1353972-90-3 structure
Product Name:[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No:1353972-90-3
MF:C14H27N3O3
MW:285.382483720779
CID:2160182
Update Time:2025-06-11

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
    • tert-Butyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
    • (S)-tert-Butyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
    • AM93820
    • [1-(2-Aminoacetyl)pyrrolidin-2-ylmethyl]ethylcarbamic acid tert-butyl ester
    • Inchi: 1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10,15H2,1-4H3
    • InChI Key: PSYZRDGDVQGDGS-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(CC)CC1CCCN1C(CN)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Topological Polar Surface Area: 75.9

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
083287-500mg
1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
1353972-90-3
500mg
£694.00 2022-03-01
Chemenu
CM497333-1g
tert-Butyl((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
1353972-90-3 97%
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$1378 2023-01-01

Additional information on [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Professional Introduction to [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS No. 1353972-90-3)

Chemical compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester, identified by its CAS number 1353972-90-3, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of extensive research and interest. The structure of this compound incorporates several functional groups that contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester features a pyrrolidine core, which is a common motif in many bioactive molecules. The pyrrolidine ring is substituted with an amino-acetyl group at the 2-position and an ethyl carbamate group at the 1-position, further modified by a tert-butyl ester moiety. This arrangement of functional groups enhances the compound's solubility, stability, and interaction with biological targets.

One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The presence of the amino-acetyl group makes it a versatile building block for peptidomimetics and other therapeutic agents. Researchers have been exploring its utility in creating novel inhibitors targeting various enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases.

Recent studies have highlighted the importance of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester in the development of small-molecule drugs. For instance, its derivatives have shown significant promise in preclinical trials as inhibitors of kinases and other enzymes implicated in signal transduction pathways. The tert-butyl ester group not only stabilizes the molecule but also allows for easy modification through hydrolysis or enzymatic degradation, making it an ideal candidate for prodrug formulations.

The compound's ability to interact with biological targets has been further investigated through computational modeling and experimental techniques. High-throughput screening (HTS) has identified several derivatives with enhanced binding affinity to specific protein targets. These findings have paved the way for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of this class of compounds.

In addition to its role in drug discovery, [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester has applications in chemical biology research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new synthetic methodologies. The compound's reactivity with various functional groups allows chemists to design novel probes for biochemical assays and imaging techniques.

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the formation of the pyrrolidine core, followed by functionalization at the 2-position with an amino-acetyl group. The introduction of the ethyl carbamate group at the 1-position is achieved through nucleophilic substitution reactions, with careful control over reaction conditions to ensure high yield and purity.

Quality control and analytical methods are crucial for ensuring the integrity of this compound throughout its synthesis and application. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural identity and assess purity. These analytical tools provide detailed insights into the molecular structure and help researchers optimize synthetic routes.

The future prospects of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester are vast, particularly in light of ongoing advancements in drug development technologies. Innovations in medicinal chemistry, such as fragment-based drug design and machine learning algorithms, are expected to accelerate the discovery of new therapeutic agents derived from this compound. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion, [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS No. 1353972-90-3) is a versatile and promising compound with significant implications in pharmaceutical chemistry and drug development. Its unique structural features, coupled with its potential as a precursor for more complex bioactive molecules, make it a valuable asset in both academic research and industrial applications. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving human health.

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